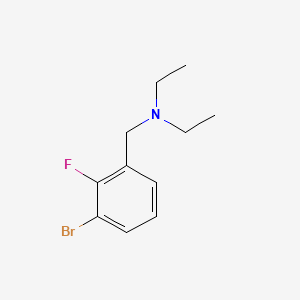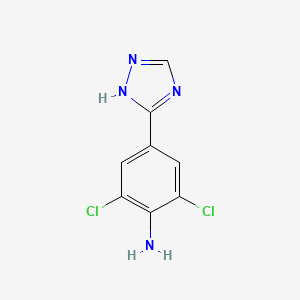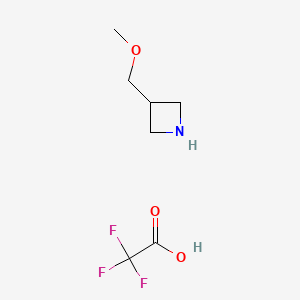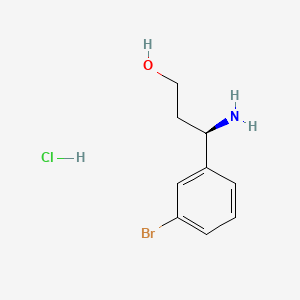
2-(4-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Pyridylethyl)thiopropyltrimethoxysilane is an organosilane compound with the molecular formula C13H23NO3SSi and a molecular weight of 301.477 g/mol . This compound is characterized by the presence of a pyridine ring, a thiopropyl group, and three methoxy groups attached to a silicon atom. It is commonly used in various fields such as medical research, environmental research, and industrial research.
Vorbereitungsmethoden
The synthesis of 2-(4-Pyridylethyl)thiopropyltrimethoxysilane typically involves the reaction of 2-(4-pyridylethyl)thiol with trimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion .
Analyse Chemischer Reaktionen
2-(4-Pyridylethyl)thiopropyltrimethoxysilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiopropyl group to a thiol or sulfide.
Substitution: The methoxy groups can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(4-Pyridylethyl)thiopropyltrimethoxysilane has a wide range of scientific research applications, including:
Chemistry: It is used as a coupling agent to modify the surface properties of materials, such as silica and glass, to enhance their compatibility with organic compounds.
Biology: This compound is employed in the functionalization of biomolecules, such as proteins and nucleic acids, to improve their stability and reactivity.
Medicine: It is used in the development of drug delivery systems and diagnostic tools due to its ability to form stable bonds with various biomolecules.
Wirkmechanismus
The mechanism of action of 2-(4-Pyridylethyl)thiopropyltrimethoxysilane involves the formation of covalent bonds with target molecules through its reactive functional groups. The methoxy groups can hydrolyze to form silanol groups, which can then condense with hydroxyl groups on the surface of materials or biomolecules. This results in the formation of stable siloxane bonds, enhancing the properties of the modified materials or biomolecules .
Vergleich Mit ähnlichen Verbindungen
2-(4-Pyridylethyl)thiopropyltrimethoxysilane can be compared with other organosilane compounds, such as:
3-Mercaptopropyltrimethoxysilane: Similar to this compound, but with a mercaptopropyl group instead of a pyridylethyl group. It is commonly used as a coupling agent and surface modifier.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Contains an aminoethyl group and is used in the functionalization of surfaces and biomolecules.
Vinyltrimethoxysilane: Features a vinyl group and is used in the production of adhesives, sealants, and coatings.
The uniqueness of this compound lies in its pyridine ring, which provides additional reactivity and functionality compared to other organosilane compounds .
Eigenschaften
CAS-Nummer |
198567-47-4 |
|---|---|
Molekularformel |
C13H23NO3SSi |
Molekulargewicht |
301.48 g/mol |
IUPAC-Name |
trimethoxy-[2-(2-pyridin-4-ylethylsulfanyl)propyl]silane |
InChI |
InChI=1S/C13H23NO3SSi/c1-12(11-19(15-2,16-3)17-4)18-10-7-13-5-8-14-9-6-13/h5-6,8-9,12H,7,10-11H2,1-4H3 |
InChI-Schlüssel |
MQGPKQPSPLQBBD-UHFFFAOYSA-N |
SMILES |
CC(C[Si](OC)(OC)OC)SCCC1=CC=NC=C1 |
Kanonische SMILES |
CC(C[Si](OC)(OC)OC)SCCC1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide](/img/structure/B597821.png)





![5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B597831.png)
![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8S)-rel-](/img/structure/B597832.png)


![7-Bromo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B597839.png)

![4H-Benzo[4,5]imidazo[1,2-b]pyrazol-3-amine](/img/structure/B597842.png)
